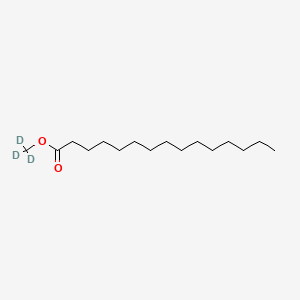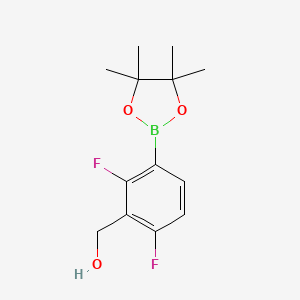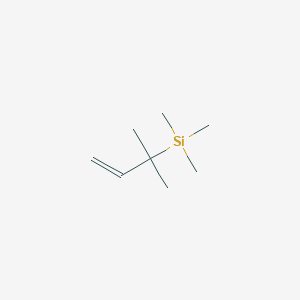
Silane, (1,1-dimethyl-2-propenyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dimethyl-allyl)trimethyl-silane, also known as allyltrimethylsilane, is an organosilicon compound with the molecular formula C6H14Si. It is a colorless liquid that is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a trimethylsilyl group attached to an allyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyltrimethylsilane can be synthesized through several methods. One common approach involves the reaction of allyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and yields allyltrimethylsilane as the primary product.
Another method involves the palladium-catalyzed allylic silylation of allylic alcohols using disilanes as precursors. This reaction proceeds smoothly under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes .
Industrial Production Methods
In industrial settings, allyltrimethylsilane is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial production often involves continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Allyltrimethylsilane undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound reacts with electrophiles, resulting in the formation of new carbon-carbon bonds.
Nucleophilic Substitution: Allyltrimethylsilane can act as a nucleophile in reactions such as the Hosomi-Sakurai reaction, where it reacts with aldehydes or ketones in the presence of a Lewis acid to form allylated products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include hydrobromic acid and hydroiodic acid. The reactions typically occur under acidic conditions.
Nucleophilic Substitution: Lewis acids such as titanium tetrachloride (TiCl4) or boron trifluoride (BF3) are commonly used to catalyze these reactions.
Major Products
Electrophilic Substitution: Products include (2-bromopropyl)trimethylsilane and (2-iodoethyl)trimethylsilane.
Nucleophilic Substitution: Products include allylated aldehydes and ketones, such as 1-allylcyclohexanol.
Scientific Research Applications
Allyltrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, allyltrimethylsilane is used in the synthesis of various bioactive compounds and pharmaceuticals.
Industry: The compound is used in the production of silicone-based materials and as an intermediate in the synthesis of other organosilicon compounds.
Mechanism of Action
The mechanism of action of allyltrimethylsilane in chemical reactions involves the stabilization of carbocations through hyperconjugation. The carbon-silicon bond is highly electron-releasing, which stabilizes the positive charge in the β position. This property is exploited in electrophilic and nucleophilic substitution reactions, where the compound acts as a nucleophile or an electrophile, respectively .
Comparison with Similar Compounds
Similar Compounds
Vinyltrimethylsilane: Similar to allyltrimethylsilane but with a vinyl group instead of an allyl group.
Methallyltrimethylsilane: Contains a methallyl group instead of an allyl group.
Trimethylsilylpropene: Another similar compound with a different alkyl group attached to the silicon atom.
Uniqueness
Allyltrimethylsilane is unique due to its ability to stabilize carbocations and participate in a wide range of chemical reactions. Its versatility as a reagent in organic synthesis makes it a valuable compound in both academic and industrial research .
Properties
CAS No. |
67707-64-6 |
|---|---|
Molecular Formula |
C8H18Si |
Molecular Weight |
142.31 g/mol |
IUPAC Name |
trimethyl(2-methylbut-3-en-2-yl)silane |
InChI |
InChI=1S/C8H18Si/c1-7-8(2,3)9(4,5)6/h7H,1H2,2-6H3 |
InChI Key |
UVAINNXKNVZOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)
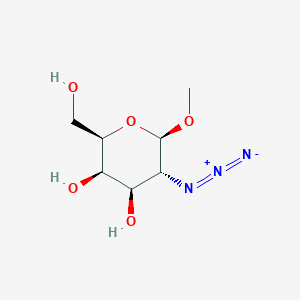

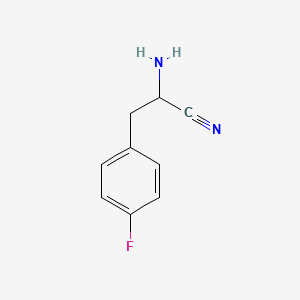

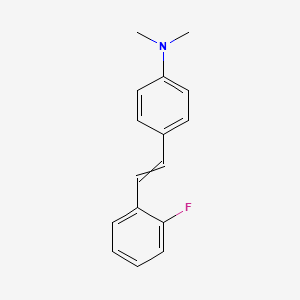
![Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409849.png)
![Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl](/img/structure/B13409850.png)
![(7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13409857.png)
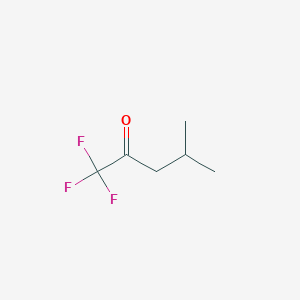
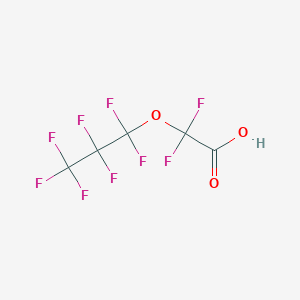
![2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409866.png)
